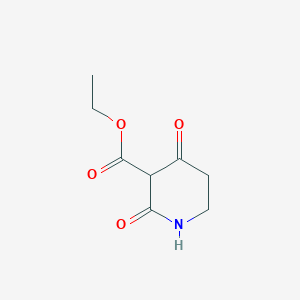
Ethyl 2,4-dioxopiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H11NO4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxopiperidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with piperidine under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or rhodium, can enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cyclization reactions, forming stable ring systems. Additionally, the presence of carbonyl groups enables it to undergo condensation reactions, leading to the formation of new chemical bonds.
類似化合物との比較
Ethyl 2,4-dioxopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate: Contains additional methyl groups, affecting its steric and electronic properties.
Ethyl 1-ethyl-2,4-dioxopiperidine-3-carboxylate: Another derivative with variations in the substitution pattern, influencing its chemical behavior.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
ethyl 2,4-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)6-5(10)3-4-9-7(6)11/h6H,2-4H2,1H3,(H,9,11) |
InChIキー |
UUNOKJKWVQAVGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)CCNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















